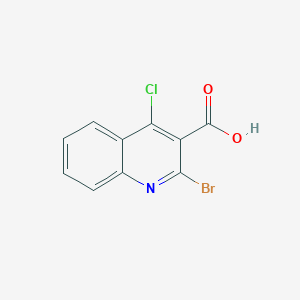
2-Bromo-4-chloroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-chloroquinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of bromine and chlorine atoms in the quinoline ring enhances the compound’s reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloroquinoline-3-carboxylic acid typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which uses Vilsmeier reagent (DMF and POCl3) to form the quinoline-3-carbaldehyde intermediate . This intermediate can then be brominated and chlorinated to obtain the desired compound. Another approach involves the use of Friedländer synthesis, where aniline derivatives react with β-diketones under acidic conditions to form the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
2-Bromo-4-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives with altered electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, piperidine, and triethylamine are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
科学研究应用
2-Bromo-4-chloroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: Quinoline derivatives are explored for their optoelectronic properties and potential use in organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 2-Bromo-4-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity . The compound can also interfere with DNA synthesis and repair mechanisms, contributing to its antimicrobial and anticancer effects .
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar in structure but lacks the bromine atom, leading to different reactivity and applications.
4-Chloroquinoline-3-carboxylic acid:
2-Bromoquinoline-3-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity patterns.
Uniqueness
2-Bromo-4-chloroquinoline-3-carboxylic acid is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical transformations. This dual halogenation allows for a broader range of applications in medicinal chemistry and organic synthesis compared to its mono-halogenated counterparts .
属性
分子式 |
C10H5BrClNO2 |
|---|---|
分子量 |
286.51 g/mol |
IUPAC 名称 |
2-bromo-4-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrClNO2/c11-9-7(10(14)15)8(12)5-3-1-2-4-6(5)13-9/h1-4H,(H,14,15) |
InChI 键 |
NNSKAXIFKFQUSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Br)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




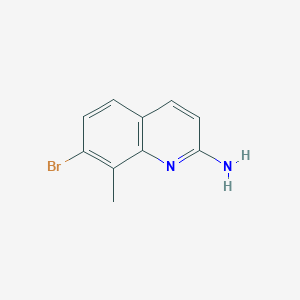
![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)
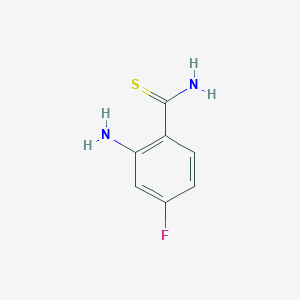

![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)
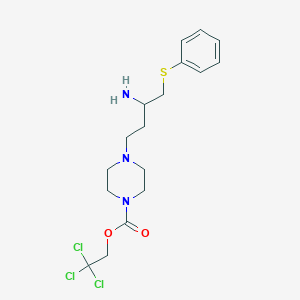
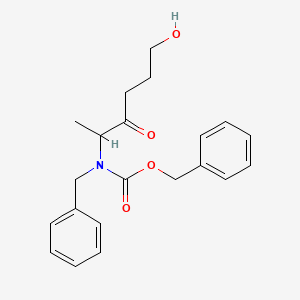
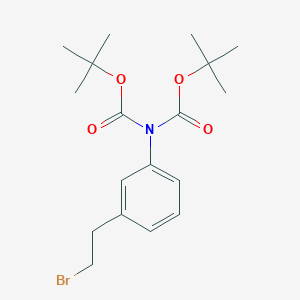
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
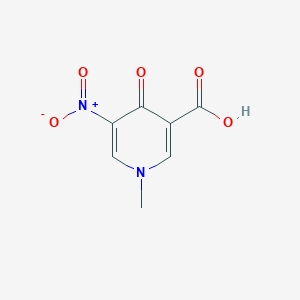

![2-[N-(4,5-Dimethyl-3-isoxazolyl)-N-[[2-(trimethylsilyl)ethoxy]methyl]sulfamoyl]phenylboronic Acid](/img/structure/B13675353.png)
